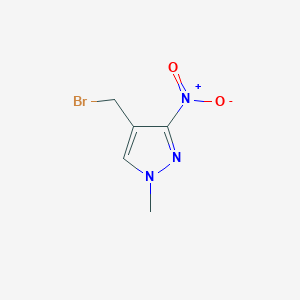

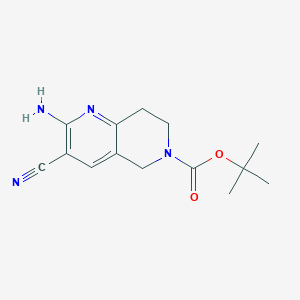

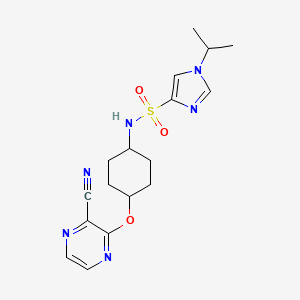

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a compound that is structurally related to various heterocyclic compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, related structures with tert-butyl and cyano groups have been synthesized and studied for their potential as intermediates in drug synthesis and for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and cyano functionalities. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used for the asymmetric synthesis of amines . Similarly, heterocyclic analogues of beta-adrenergic blocking agents have been synthesized, which include naphthyridines with tert-butylamino and cyano groups . These methods could potentially be adapted for the synthesis of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was confirmed by high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis . These techniques would be applicable for analyzing the molecular structure of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Chemical Reactions Analysis

The tert-butyl and cyano groups present in the compounds are known to participate in various chemical reactions. The tert-butanesulfinyl group, for example, activates imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . The synthesis of related compounds often involves the formation of Schiff bases, which are then characterized to confirm their structure . These reactions are relevant to understanding the chemical behavior of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermal behavior and potential intramolecular hydrogen bonding, as revealed by DFT analyses . These properties are crucial for understanding the stability and reactivity of the compounds, which is essential for their potential application in medicinal chemistry. Similar analyses would be necessary to fully characterize the physical and chemical properties of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate.

Scientific Research Applications

Enantioselective Fluorescence Sensing

Tert-butyl derivatives have been utilized in the synthesis of ligands like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide for enantioselective fluorescence sensing of chiral amino alcohols. This application is significant in detecting amino alcohols with high accuracy and enantiomeric excess at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Antibacterial Activity

Compounds related to tert-butyl naphthyridine derivatives have been synthesized and shown to possess significant antibacterial activities. Studies have demonstrated that modifications in the naphthyridine structure, including the tert-butyl moiety, can influence the in vitro and in vivo activities of these compounds, highlighting their potential as therapeutic agents (Bouzard et al., 1992; Bouzard et al., 1989).

Chemical Characterization and Analysis

Research into tert-butyl derivatives includes the synthesis, characterization, and analysis of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. These studies focus on understanding the molecular and crystal structure, often employing methods like X-ray crystallography and spectroscopic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Quinazolic Acid Derivatives

In the field of organic chemistry, tert-butyl derivatives are used in novel synthesis methods. For instance, tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ic ester, a precursor for cyclic amino acids, was synthesized through innovative approaches like intramolecular defluorinative cyclization (Hao, Ohkura, Amii, & Uneyama, 2000).

Photoluminescence in Rhenium(I) Complexes

The synthesis and characterization of rhenium(I) complexes based on tert-butyl-2,2':6',2''-terpyridine derivatives have been studied for their photoluminescence properties. Such research contributes to understanding the luminescence spectra and potential applications in materials science (Wang et al., 2013).

properties

IUPAC Name |

tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-11-10(8-18)6-9(7-15)12(16)17-11/h6H,4-5,8H2,1-3H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRXOVWUDLTGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145866912 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

![6-ethyl-2-[(3-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2542530.png)

![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)